3-Bromo-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-5-fluorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1214342-44-5 . It has a molecular weight of 273.51 and its IUPAC name is 3-bromo-5-fluorobenzenesulfonyl chloride . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .Scientific Research Applications
New SuFEx Clickable Reagent
A fluorosulfonylation reagent, notable for its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcases the potential of utilizing such intermediates for constructing functionalized molecules with sulfonyl fluoride moieties. This methodology offers a general route to isoxazoles, indicating the adaptability of sulfonyl chloride derivatives in synthesizing heterocyclic compounds (Leng & Qin, 2018).
Antimicrobial Activity
Sulfonamides and carbamates derived from reactions involving aryl sulfonyl chlorides have been studied for their antimicrobial properties. These derivatives exhibit promising activity against various bacterial strains and fungi, underscoring the importance of sulfonyl chloride intermediates in developing new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Activity
The synthesis of compounds such as 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, leveraging sulfonyl chloride for the construction of anticancer agents, demonstrates the utility of these intermediates in medicinal chemistry. Such compounds have shown significant anticarcinogenic activity against cancer cell lines, highlighting the potential for therapeutic applications (Miao, Yan, & Zhao, 2010).
Sensor Development
Research into the development of sensors, particularly for heavy metal detection, has benefited from the use of sulfonyl chloride derivatives. Novel sensors based on bis-sulfonamides have demonstrated high sensitivity and specificity, indicating the versatility of these compounds in environmental monitoring and health safety applications (Sheikh et al., 2016).
Synthesis of Polyimides
Novel polyimides containing fluorine and phosphine oxide moieties have been synthesized using diamine monomers derived from sulfonyl chloride intermediates. These materials exhibit high thermal stability and excellent adhesive properties, showcasing the role of sulfonyl chloride derivatives in the development of high-performance polymers (Jeong, Kim, & Yoon, 2001).
Safety and Hazards
3-Bromo-5-fluorobenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280, P305, P310, P338, P351, which advise on protective measures and actions to take in case of exposure .
Mechanism of Action
Mode of Action
3-Bromo-5-fluorobenzene-1-sulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions . The sulfonyl chloride group is electrophilic and can be attacked by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonic esters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be enhanced under basic conditions, which favor nucleophilic substitution reactions .
Properties
IUPAC Name |
3-bromo-5-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJBQCUMWMMHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679549 | |
Record name | 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-44-5 | |
Record name | 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.